2-(Piperidin-1-yl)-2,3,4,5,6,7-hexahydro-1H-indene-5,6-diol
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Overview
Description
2-(Piperidin-1-yl)-2,3,4,5,6,7-hexahydro-1H-indene-5,6-diol is a complex organic compound that features a piperidine ring fused to a hexahydroindene structure with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-2,3,4,5,6,7-hexahydro-1H-indene-5,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of a precursor containing a double bond, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as palladium or platinum and may involve high-pressure hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can facilitate large-scale synthesis. Solvent-free and catalyst-free methods have also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)-2,3,4,5,6,7-hexahydro-1H-indene-5,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to alter the piperidine ring.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the piperidine ring .
Scientific Research Applications
2-(Piperidin-1-yl)-2,3,4,5,6,7-hexahydro-1H-indene-5,6-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-2,3,4,5,6,7-hexahydro-1H-indene-5,6-diol involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting or activating them. The hydroxyl groups may also play a role in its activity by forming hydrogen bonds with target molecules. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine ring, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine-containing compound with potential anticancer activity.
Matrine: A piperidine alkaloid with various biological activities.
Uniqueness
2-(Piperidin-1-yl)-2,3,4,5,6,7-hexahydro-1H-indene-5,6-diol is unique due to its fused ring structure and the presence of two hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62687-81-4 |
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Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
2-piperidin-1-yl-2,3,4,5,6,7-hexahydro-1H-indene-5,6-diol |
InChI |
InChI=1S/C14H23NO2/c16-13-8-10-6-12(7-11(10)9-14(13)17)15-4-2-1-3-5-15/h12-14,16-17H,1-9H2 |
InChI Key |
KVHNMYBEHDHTDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CC3=C(C2)CC(C(C3)O)O |
Origin of Product |
United States |
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